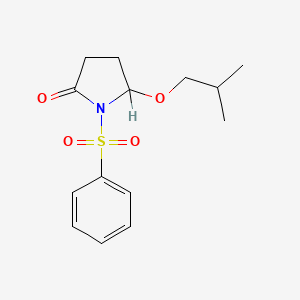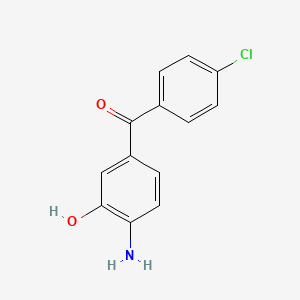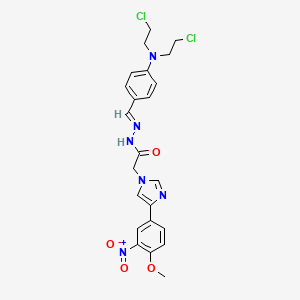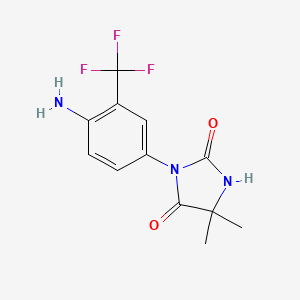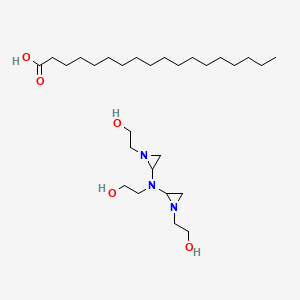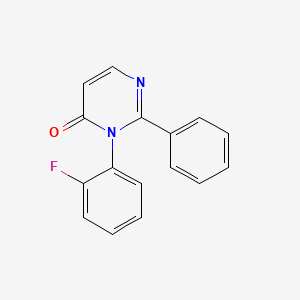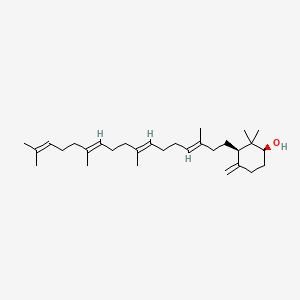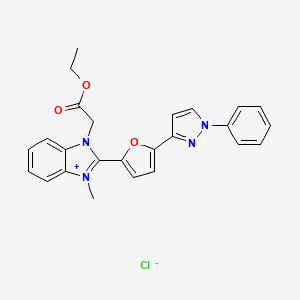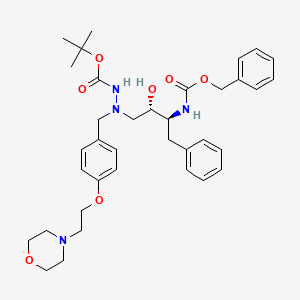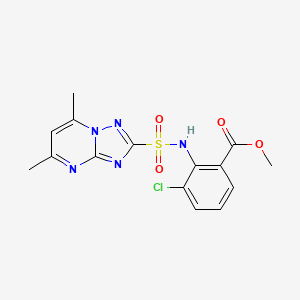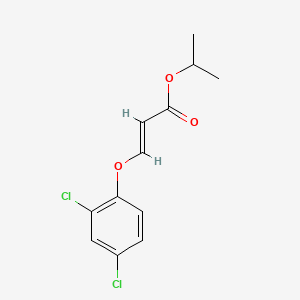
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate, also known as 2,4-D isopropyl ester, is a chemical compound widely used in agriculture as a herbicide. It is an ester derivative of 2,4-dichlorophenoxyacetic acid, which is known for its effectiveness in controlling broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate involves the esterification of 2,4-dichlorophenoxyacetic acid with isopropanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed in precise proportions. The reaction is monitored and controlled to ensure high yield and purity of the product. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4-dichlorophenoxyacetic acid and isopropanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and isopropanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily used in agricultural research for its herbicidal properties. It is studied for its effectiveness in controlling various weed species and its impact on crop yield. Additionally, it is used in environmental studies to understand its degradation pathways and environmental fate.
Mechanism of Action
The herbicidal action of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled and abnormal growth, ultimately causing the death of the plant. The compound targets specific pathways involved in cell division and elongation, making it effective against broadleaf weeds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate, also used as a herbicide.
2,4-Dichlorophenoxybutyric acid: Another ester derivative with similar herbicidal properties.
2,4-Dichlorophenoxypropionic acid: A related compound with comparable applications in agriculture.
Uniqueness
This compound is unique due to its specific ester structure, which influences its solubility, volatility, and overall effectiveness as a herbicide. Its ester form allows for easier application and absorption by plants compared to its parent acid.
Properties
CAS No. |
53548-36-0 |
|---|---|
Molecular Formula |
C12H12Cl2O3 |
Molecular Weight |
275.12 g/mol |
IUPAC Name |
propan-2-yl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-8(2)17-12(15)5-6-16-11-4-3-9(13)7-10(11)14/h3-8H,1-2H3/b6-5+ |
InChI Key |
LMXMPPKRUORTTE-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)OC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)
